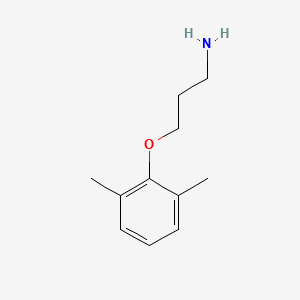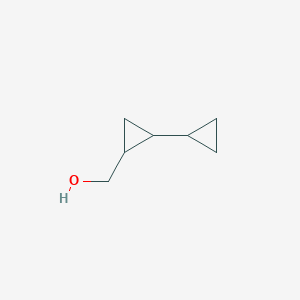
1-(Azetidin-3-yl)-4-methylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-methylpentan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-1-one can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is highly efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-methylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(Azetidin-3-yl)-4-methylpentan-1-one exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)-4-methylpentan-1-one can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its biological activity and use as a building block in peptide synthesis.
3-(Prop-1-en-2-yl)azetidin-2-one: Used as a scaffold in the design of colchicine-binding site inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)3-4-9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
HGKPXRXLAFTRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


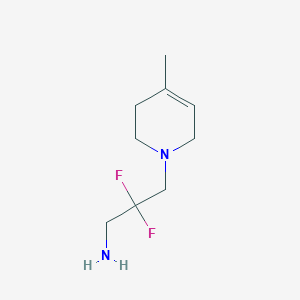
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
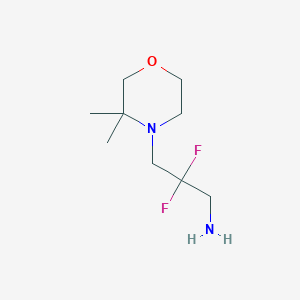
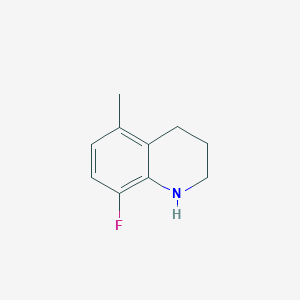

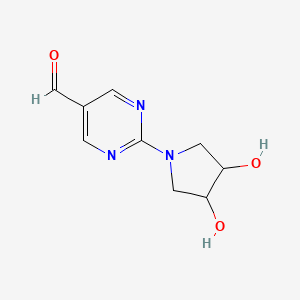

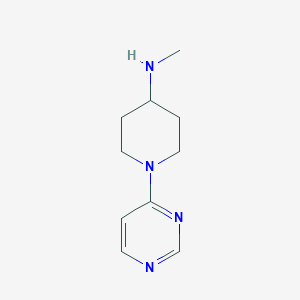

![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
